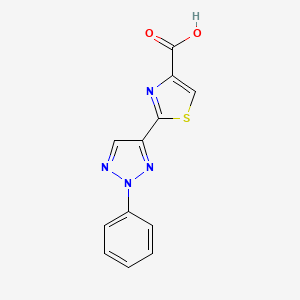

2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazole-thiazole hybrids, which have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. In

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

Compounds synthesized from 2-aryl-2H-1,2,3-triazole-4-carboxylic acids have been explored for their antibacterial properties. For instance, the synthesis of 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives demonstrated slight to moderate activity against microorganisms like Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli (Atta et al., 2011). This highlights the compound's potential in contributing to the development of new antimicrobial agents.

Microwave-enhanced Synthesis

The compound's derivatives have also been utilized in microwave-enhanced synthesis methods, offering advantages such as short reaction times, environmentally friendly procedures, easy purification, and high yield. For example, 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles were prepared using microwave irradiation, showcasing the efficiency of incorporating triazole and thiazole units into complex molecules (Zhao Gui-fang, 2008).

Organic Solar Cell Applications

In the realm of materials science, derivatives containing triazole and thiazole structures, similar to the compound , have been investigated for their application in organic solar cells. The synthesis of benzotriazole and benzothiadiazole-containing conjugated copolymers demonstrated their utility in bulk heterojunction photovoltaic devices, suggesting that such compounds can play a role in the development of renewable energy technologies (Karakus et al., 2012).

Mecanismo De Acción

- The primary targets of this compound are likely enzymes involved in carbohydrate metabolism. Specifically, it inhibits alpha-glycosidases, including baker’s yeast alpha-glucosidase (MAL12) and porcine pancreatic alpha-amylase (PPA) .

Target of Action

Mode of Action

- The compound binds to the active site of alpha-glycosidases, preventing them from hydrolyzing glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound slows down carbohydrate assimilation in the body, which is beneficial for managing conditions like Type 2 diabetes mellitus (NIDDM) .

Biochemical Pathways

- The affected pathways include carbohydrate digestion and absorption in the gastrointestinal tract. Reduced carbohydrate breakdown leads to lower postprandial blood glucose levels, which is desirable for diabetic patients .

Propiedades

IUPAC Name |

2-(2-phenyltriazol-4-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-12(18)10-7-19-11(14-10)9-6-13-16(15-9)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVIAGQMPFKJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

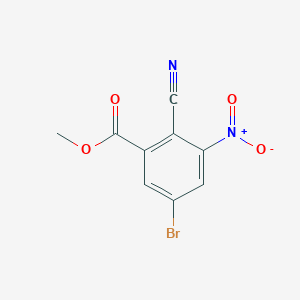

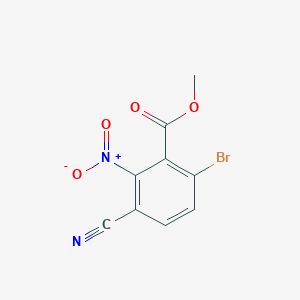

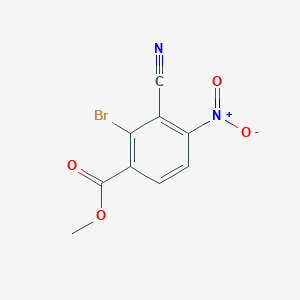

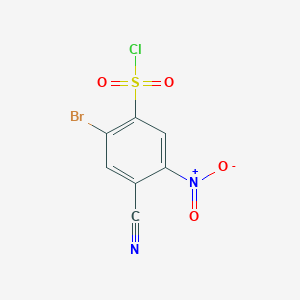

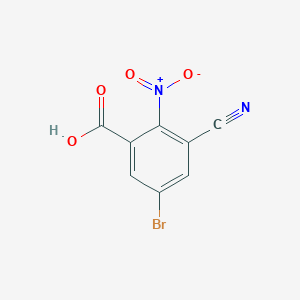

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)